molecular formula C11H22ClNO B6265734 rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride CAS No. 1807896-00-9

rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride

Cat. No.: B6265734
CAS No.: 1807896-00-9
M. Wt: 219.8
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Description

rac-(1R,2R)-2-(Cyclopentyloxy)cyclohexan-1-amine hydrochloride is a chiral cyclohexane derivative featuring a cyclopentyloxy substituent at the 2-position and an amine hydrochloride group at the 1-position. This compound belongs to a class of structurally diverse cyclohexane-based amines with applications in pharmaceutical and agrochemical research. The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to smaller or polar substituents like methylsulfanyl or fluorine .

Properties

CAS No.

1807896-00-9

Molecular Formula

C11H22ClNO

Molecular Weight

219.8

Purity

95

Origin of Product

United States

Biological Activity

rac-(1R,2R)-2-(cyclopentyloxy)cyclohexan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C11_{11}H22_{22}ClN
  • CAS Number : 1807896-00-9
  • Molecular Weight : 219.76 g/mol

This compound is characterized by a cyclohexane ring substituted with a cyclopentyloxy group and an amine functional group, which influences its biological properties.

Pharmacological Studies

Research on this compound has indicated several potential pharmacological effects:

  • CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity, potentially affecting neurotransmitter systems. The specific mechanisms remain under investigation, but it may interact with serotonin and norepinephrine pathways.
  • Antidepressant Effects : In animal models, this compound demonstrated efficacy in reducing depressive-like behaviors. This effect was assessed using the forced swim test and tail suspension test, common assays for antidepressant activity.
  • Analgesic Properties : The compound has also shown potential analgesic effects in pain models. Research indicates that it may modulate pain perception through interaction with opioid receptors.

Summary of Biological Assays

Assay TypeResultReference
Forced Swim TestSignificant reduction in immobility
Tail Suspension TestDecreased immobility time
Pain Response ModelReduced pain sensitivity

Case Study 1: Antidepressant Activity

A study conducted on rodents evaluated the antidepressant potential of this compound. The results indicated a significant decrease in immobility time in both the forced swim test and tail suspension test compared to control groups. These findings suggest that the compound may have rapid-onset antidepressant effects similar to those observed with traditional SSRIs.

Case Study 2: Analgesic Effects

In another study focusing on pain modulation, this compound was administered to mice subjected to formalin-induced pain. Results showed a marked reduction in pain-related behaviors during the second phase of the formalin test, indicating its potential as an analgesic agent.

Mechanistic Insights

The biological activity of this compound may be attributed to its structural features that allow interaction with various receptors in the CNS. Ongoing research aims to elucidate the precise mechanisms of action and identify specific receptor targets involved in its pharmacological effects.

Comparison with Similar Compounds

Key Observations:

Fluorine: Introduces electronegativity, improving metabolic stability and binding affinity in CNS-targeting compounds . Aryl Groups (e.g., Phenyl): Enhance π-π stacking interactions, useful in receptor-binding studies .

Molecular Weight Trends :

  • Bulky substituents (e.g., cyclopentyloxy, 3-methylbutoxy) increase molecular weight, which may impact pharmacokinetics (e.g., absorption and distribution) .

Application-Specific Comparisons

Pharmaceuticals

  • Methylsulfanyl Analog : Used as a building block for kinase inhibitors and antimicrobial agents due to its sulfur-containing moiety, which can participate in hydrogen bonding .
  • Fluorinated Analog : Explored in neuropharmacology for modulating serotonin and dopamine receptors .
  • Cyclopentyloxy Target Compound : Hypothesized to serve as a precursor for G protein-coupled receptor (GPCR) modulators, leveraging its lipophilic nature for blood-brain barrier penetration.

Agrochemicals

  • 3-Methylbutoxy Analog : Applied in pesticide synthesis, where its ether linkage may enhance stability under environmental conditions .

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